Cytidine-5-carboxylic acid sodium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Antiviral Therapy:

Cidofovir disodium has been shown to be effective against a broad spectrum of DNA viruses, including cytomegalovirus (CMV), adenovirus, and human herpesvirus (HHV) - []. It works by incorporating itself into viral DNA, thereby inhibiting viral replication. Research is ongoing to evaluate its efficacy against other viruses, such as those causing hepatitis B and hepatitis C [].

Treatment for Cytomegalovirus (CMV) Infections:

CMV is a common virus that can cause serious illness in immunocompromised individuals, such as transplant recipients and AIDS patients. Cidofovir disodium is being investigated as a potential treatment for CMV infections, particularly in cases where other antiviral medications are ineffective [].

Potential Use Against Other Viral Diseases:

Researchers are exploring the potential application of Cidofovir disodium against various other viral diseases, including:

- Polyomavirus infections: These viruses can cause serious health problems in transplant recipients. Studies suggest that Cidofovir disodium might be effective in treating polyomavirus infections [].

- BK virus infections: Similar to polyomavirus, BK virus can cause complications after transplantation. Cidofovir disodium is being investigated as a potential treatment option [].

Investigation in Cancer Treatment:

Some studies have explored the potential use of Cidofovir disodium in cancer treatment. The rationale behind this lies in its ability to disrupt viral replication within cancer cells, which some tumors rely on for growth []. However, further research is needed to determine its efficacy and safety in this context.

Cytidine-5-carboxylic acid sodium salt is a nucleoside analog known for its significant role in various biochemical and pharmaceutical applications. This compound is particularly valuable in the synthesis of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA), making it essential in molecular biology and medicinal chemistry. The sodium salt form enhances its solubility, which is advantageous for laboratory and industrial use .

- Oxidation: This reaction can modify the nucleoside, potentially altering its biological activity.

- Reduction: Reduction reactions can be employed to modify the functional groups on the nucleoside.

- Substitution: Nucleophilic substitution reactions are common for modifying the nucleoside structure.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. The specific modifications depend on the desired end products, with oxidation leading to carboxylated derivatives and substitution introducing various functional groups .

Cytidine-5-carboxylic acid sodium salt exhibits notable biological activity by interfering with nucleic acid synthesis. Its incorporation into RNA and DNA disrupts replication and transcription processes, positioning it as a candidate for anticancer and antiviral therapies. The compound targets enzymes involved in nucleic acid metabolism, such as uridine-cytidine kinase, which further underscores its therapeutic potential .

The synthesis of Cytidine-5-carboxylic acid sodium salt typically involves the modification of cytidine, a naturally occurring nucleoside. The production methods can be categorized into:

- Laboratory Synthesis: Often involves small-scale reactions under controlled conditions to achieve specific modifications.

- Industrial Production: Conducted under current Good Manufacturing Practice (cGMP) conditions to ensure high purity and quality. This large-scale synthesis occurs in cleanroom environments with stringent quality control measures .

Cytidine-5-carboxylic acid sodium salt has diverse applications across various fields:

- Biochemistry: Used as an activator for synthesizing phosphoramidites, crucial for oligonucleotide production.

- Genetic Research: Plays a critical role in RNA and DNA synthesis, aiding genetic studies.

- Pharmaceutical Development: Investigated for potential use in anticancer and antiviral therapies due to its ability to interfere with nucleic acid synthesis.

- Industrial Use: Employed in producing high-purity nucleosides for pharmaceutical testing and development .

Studies on Cytidine-5-carboxylic acid sodium salt have focused on its interactions with various biological targets. Its mechanism of action involves disruption of nucleic acid synthesis pathways, which can lead to inhibition of cell proliferation in cancerous cells. Further research is ongoing to better understand its interactions with specific enzymes involved in nucleotide metabolism .

Several compounds share structural or functional similarities with Cytidine-5-carboxylic acid sodium salt:

| Compound Name | Description | Unique Features |

|---|---|---|

| Cytidine-5’-monophosphate | A nucleotide involved in RNA and DNA synthesis | Essential monomer in RNA |

| Uridine-5’-monophosphate | Similar structure; used in various biochemical applications | Functions similarly but differs at the 5' position |

| 5-Fluorouracil | An antimetabolite used in cancer treatment | Fluorinated analog that inhibits thymidylate synthase |

Uniqueness

Cytidine-5-carboxylic acid sodium salt is unique due to its specific carboxylation at the 5' position, enhancing its solubility and stability compared to other nucleoside analogs. This modification makes it particularly useful in pharmaceutical applications where high purity and stability are required .

Molecular Structure and Formula

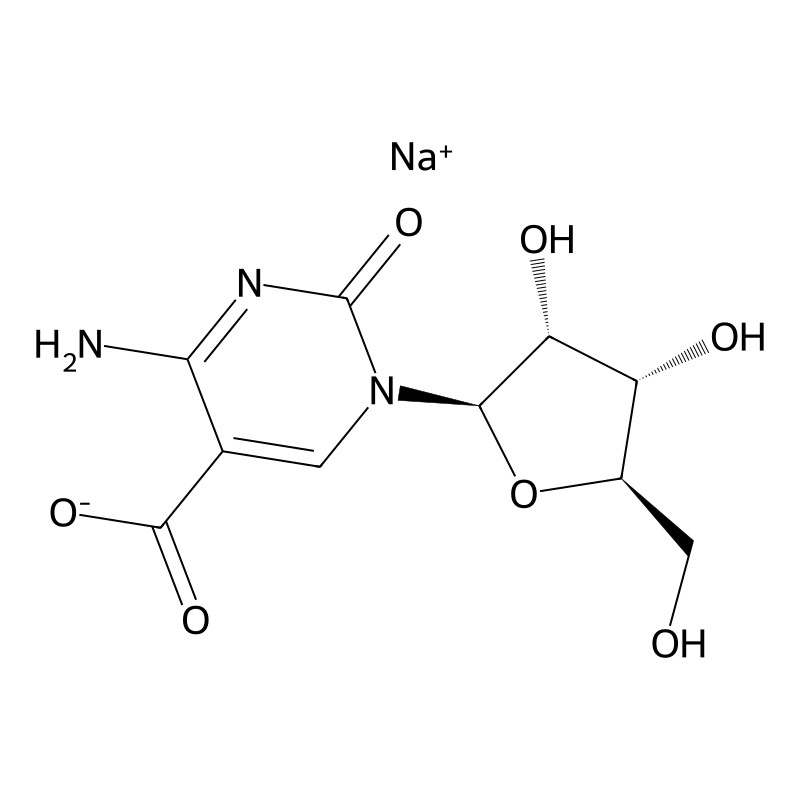

Cytidine-5-carboxylic acid sodium salt represents a chemically modified nucleoside derivative characterized by the incorporation of a carboxylic acid functional group at the 5-position of the cytosine base, subsequently neutralized with sodium to form the corresponding salt . The compound exhibits the molecular formula C₁₀H₁₂N₃NaO₇ with a molecular weight of 309.21 grams per mole [2]. The International Union of Pure and Applied Chemistry name for this compound is sodium;4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate .

The structural framework consists of a pyrimidine nucleoside where cytosine is bound to ribose via a beta-N1 glycosidic bond [3]. The distinguishing feature of this derivative lies in the carboxylation at the C5 position of the cytosine ring, which fundamentally alters the electronic properties and chemical behavior of the parent nucleoside . The sodium cation forms an ionic interaction with the deprotonated carboxylate group, enhancing the compound's solubility characteristics compared to the free acid form .

The stereochemical configuration maintains the natural beta-anomeric form typical of biological nucleosides, with the ribose sugar adopting the characteristic furanose ring structure [4]. The carboxylate substituent at the 5-position extends the conjugated system of the pyrimidine ring, potentially influencing the compound's spectroscopic and chemical properties .

Physical Properties

Solubility Profile and Salt Characteristics

The sodium salt formation significantly enhances the aqueous solubility of cytidine-5-carboxylic acid compared to its parent acid form . This improvement in solubility characteristics represents a critical advantage for pharmaceutical and laboratory applications where high water solubility is desired . The ionic nature of the sodium salt facilitates dissolution in polar solvents, particularly water, due to the favorable solvation of both the sodium cation and the carboxylate anion .

The salt characteristics are governed by the ionic interaction between the sodium cation and the carboxylate group, which creates a stable crystalline structure under normal conditions [2]. The compound appears as a white to off-white crystalline powder, consistent with the typical appearance of nucleoside derivatives [2]. The enhanced solubility profile makes this derivative particularly valuable in applications requiring high concentrations in aqueous media .

Comparative solubility studies with related nucleoside derivatives demonstrate that the carboxylated sodium salt form exhibits superior dissolution properties compared to unmodified cytidine, which already possesses good water solubility [5]. The presence of the ionic carboxylate group creates additional hydrogen bonding opportunities with water molecules, further stabilizing the dissolved state .

Stability Parameters

Cytidine-5-carboxylic acid sodium salt demonstrates notable stability under standard laboratory and storage conditions [2]. The compound maintains its structural integrity when stored in cool, dry environments, with no significant decomposition observed under normal handling conditions [2]. The carboxylate modification appears to confer additional stability compared to some other nucleoside derivatives that may be prone to deamination or glycosidic bond hydrolysis .

The thermal stability of the compound has not been extensively characterized in the available literature, though related nucleoside derivatives typically exhibit decomposition temperatures in the range of 200-300 degrees Celsius [6] [7]. The ionic nature of the sodium salt may influence the thermal behavior compared to the free acid form, potentially altering decomposition pathways and temperatures .

Chemical stability studies indicate that the compound remains stable in aqueous solution under physiological pH conditions, with the carboxylate group providing resistance to certain degradation pathways that might affect unmodified nucleosides . The beta-glycosidic bond remains intact under normal storage conditions, maintaining the nucleoside structure essential for biological activity .

Spectroscopic Properties

The spectroscopic characteristics of cytidine-5-carboxylic acid sodium salt reflect the electronic modifications introduced by the carboxylate substituent at the 5-position of the cytosine ring . The extended conjugation resulting from the carboxyl group incorporation influences both ultraviolet absorption and nuclear magnetic resonance spectroscopic properties .

Ultraviolet spectroscopy reveals characteristic absorption patterns that differ from those of unmodified cytidine due to the electronic perturbation caused by the carboxylate group . The maximum absorption wavelength and extinction coefficient are modified compared to the parent nucleoside, reflecting the altered electronic structure of the pyrimidine ring system .

Nuclear magnetic resonance spectroscopy provides detailed structural information, with the carboxylate carbon appearing as a characteristic signal in carbon-13 nuclear magnetic resonance spectra . Proton nuclear magnetic resonance spectroscopy shows the expected ribose proton patterns, with potential minor chemical shift differences due to the electronic influence of the carboxylate substituent [8]. The aromatic proton at the 6-position of the cytosine ring exhibits chemical shifts characteristic of the modified electronic environment [8].

Structural Relationship to Parent Cytidine

The structural relationship between cytidine-5-carboxylic acid sodium salt and its parent nucleoside cytidine centers on the specific modification at the C5 position of the cytosine base [3]. Cytidine itself consists of cytosine linked to ribose via a beta-N1-glycosidic bond, forming a fundamental building block of ribonucleic acid [3]. The parent compound exhibits a molecular formula of C₉H₁₃N₃O₅ with a molecular weight of 243.22 grams per mole [6].

The carboxylation modification represents a significant structural alteration that maintains the core nucleoside framework while introducing new chemical functionality . The addition of the carboxylic acid group increases the molecular weight by 44 atomic mass units in the free acid form, with the subsequent sodium salt formation adding an additional 22 atomic mass units due to cation coordination and proton loss [4].

The ribose sugar component remains unchanged in the carboxylated derivative, preserving the natural stereochemistry and hydroxyl group positioning that characterizes biological nucleosides [3]. The beta-glycosidic bond connecting the sugar and base components maintains its natural configuration, ensuring structural compatibility with biological systems [3].

The electronic structure of the cytosine base undergoes modification due to the electron-withdrawing nature of the carboxylate group, which influences the overall charge distribution and potential intermolecular interactions . This electronic perturbation distinguishes the derivative from its parent compound while maintaining the essential nucleoside architecture .

Comparative Analysis with Other Nucleoside Derivatives

Comparative analysis of cytidine-5-carboxylic acid sodium salt with other nucleoside derivatives reveals distinct structural and physicochemical characteristics that differentiate this compound within the nucleoside family [9]. The carboxylation modification represents one of several possible chemical alterations that can be applied to nucleoside structures to modify their properties and biological activities [9].

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | Solubility Enhancement |

|---|---|---|---|---|

| Cytidine | C₉H₁₃N₃O₅ | 243.22 | Unmodified nucleoside | Natural high solubility |

| Cytidine-5-carboxylic acid | C₁₀H₁₃N₃O₇ | 287.23 | Carboxylated base | Limited enhancement |

| Cytidine-5-carboxylic acid sodium salt | C₁₀H₁₂N₃NaO₇ | 309.21 | Carboxylated base with sodium | Significant enhancement |

| Cytidine 5'-monophosphate | C₉H₁₄N₃O₈P | 323.20 | Phosphorylated sugar | High solubility |

Comparison with other pyrimidine nucleoside derivatives such as uridine demonstrates the specificity of the cytosine base modification [10]. Uridine, containing uracil instead of cytosine, exhibits different hydrogen bonding patterns and lacks the amino group at the 4-position that characterizes cytidine derivatives [10]. The carboxylation of cytidine at the 5-position creates unique intermolecular interaction possibilities not present in uridine derivatives .

Structural comparison with purine nucleoside derivatives such as adenosine and guanosine reveals fundamental differences in ring system architecture [10]. Purine nucleosides contain bicyclic base structures compared to the monocyclic pyrimidine system of cytidine derivatives [10]. The carboxylated cytidine derivative maintains the smaller pyrimidine structure while introducing additional functionality not typically found in natural purine nucleosides .

The carboxylate modification distinguishes this derivative from other common nucleoside alterations such as phosphorylation, methylation, or halogenation [9]. Phosphorylated derivatives like cytidine 5'-monophosphate introduce negative charge at the sugar component rather than the base, creating different charge distribution patterns and biological interactions [7]. The base-specific carboxylation of cytidine-5-carboxylic acid sodium salt provides unique chemical properties that complement rather than duplicate those of sugar-modified derivatives .